molecular formula C15H11N5O8 B15077845 5,5'-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione

5,5'-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15077845
M. Wt: 389.28 g/mol
InChI Key: LGTXWGDXVMTLMI-UHFFFAOYSA-N
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Description

5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of dipyrimidines. This compound is characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two pyrimidine rings. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation reaction of barbituric acid derivatives with aromatic aldehydes. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic nanocatalysts, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The hydrogen atoms on the pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents.

Scientific Research Applications

5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The pyrimidine rings can also interact with nucleic acids, affecting their structure and function. These interactions can result in various biological effects, such as antimicrobial and antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 5,5’-((4-Nitrophenyl)methylene)dipyrimidine-2,4,6(1H,3H,5H)-trione makes it unique compared to other similar compounds. This group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C15H11N5O8

Molecular Weight

389.28 g/mol

IUPAC Name

5-[(4-nitrophenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H11N5O8/c21-10-8(11(22)17-14(25)16-10)7(5-1-3-6(4-2-5)20(27)28)9-12(23)18-15(26)19-13(9)24/h1-4,7-9H,(H2,16,17,21,22,25)(H2,18,19,23,24,26)

InChI Key

LGTXWGDXVMTLMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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